4-Hydroxy-1,3-(2H)-benzoxathiol-2-one
Description
4-Hydroxy-1,3-(2H)-benzoxathiol-2-one is a bicyclic heterocyclic compound featuring a benzoxathiolone core. This structure comprises a benzene ring fused with a 1,3-oxathiol-2-one ring, where the sulfur and oxygen atoms are positioned at the 1- and 3-positions, respectively.
Properties
CAS No. |
95-18-1 |
|---|---|
Molecular Formula |
C7H4O3S |
Molecular Weight |
168.17 g/mol |
IUPAC Name |
4-hydroxy-1,3-benzoxathiol-2-one |
InChI |
InChI=1S/C7H4O3S/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3,8H |
InChI Key |
NPSJCZBBMWLOLH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)OC(=O)S2)O |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=O)S2)O |
Other CAS No. |
95-18-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazine Derivatives
Methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate (analogous to 4-Hydroxy-1,3-(2H)-benzoxathiol-2-one but with a sulfonyl group) exhibits distinct synthetic challenges. Substitution reactions on benzothiazines often yield isomer mixtures due to competing reaction centers (e.g., alkylation or halogenation), complicating purification and structural validation . In contrast, this compound’s oxathiolone ring may offer more predictable reactivity at the 4-hydroxy position, as seen in its successful electrophilic trifluoromethylthiolation to form 5-SCF₃ derivatives under acidic conditions .
Benzoxathiolone Derivatives
6-Hydroxy-1,3-benzoxathiol-2-one (a positional isomer) demonstrates higher electrophilic reactivity at the 6-position, leading to selective substitution. For example, trifluoromethylthiolation of 6-hydroxy-1,3-benzoxathiol-2-one yields 5-SCF₃ derivatives in high yields, whereas this compound’s substitution patterns remain less explored .
Benzoxazolone Derivatives
4-Acetyl-2(3H)-benzoxazolone shares a similar bicyclic framework but replaces sulfur with a nitrogen atom. This substitution alters electronic properties and biological activity. For instance, benzoxazolones are often associated with antimicrobial and antitumor activities, whereas benzoxathiolones are less studied in these contexts .
α-Glucosidase Inhibition
However, structurally related 1,2-benzothiazine derivatives (e.g., compound 12a) exhibit potent activity (IC₅₀ = 18.25 µM), outperforming the standard drug acarbose (IC₅₀ = 58.8 µM). Key interactions with enzyme residues (Asp203, His600) suggest that the hydroxyl and sulfonyl groups in benzothiazines enhance binding affinity .
Structural and Electronic Features
Ring Puckering and Planarity
The oxathiolone ring in this compound is likely nonplanar, similar to other monocyclic systems. General puckering coordinates (amplitude q, phase angle φ) could describe its conformation, though crystallographic data are lacking .
Electrophilic Reactivity
The 4-hydroxy group acts as a directing group, enabling regioselective substitution. For example, trifluoromethylthiolation occurs at the 5-position in 6-hydroxy analogs, suggesting analogous behavior in 4-hydroxy derivatives .
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